Cas no 1803721-21-2 (1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one)

1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one is a specialized brominated aromatic ketone featuring a difluoromethoxy and nitro substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its reactive α-bromoketone moiety, which facilitates further functionalization through nucleophilic substitution or cross-coupling reactions. The presence of the electron-withdrawing nitro and difluoromethoxy groups enhances its utility in the synthesis of complex heterocycles or pharmaceutical intermediates. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and agrochemical research. The compound’s stability under controlled conditions ensures reliable performance in multi-step synthetic pathways.
1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one structure
1803721-21-2 structure
Product name:1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one
CAS No:1803721-21-2
MF:C10H8BrF2NO4
MW:324.075629234314
CID:4980074

1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one
    • Inchi: 1S/C10H8BrF2NO4/c1-5(15)8(11)6-3-2-4-7(18-10(12)13)9(6)14(16)17/h2-4,8,10H,1H3
    • InChI Key: HCBQUWNTNBQFPA-UHFFFAOYSA-N
    • SMILES: BrC(C(C)=O)C1C=CC=C(C=1[N+](=O)[O-])OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 324
  • Topological Polar Surface Area: 72.1
  • XLogP3: 3.2

1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013012913-250mg
1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one
1803721-21-2 97%
250mg
494.40 USD 2021-06-25
Alichem
A013012913-500mg
1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one
1803721-21-2 97%
500mg
782.40 USD 2021-06-25
Alichem
A013012913-1g
1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one
1803721-21-2 97%
1g
1,445.30 USD 2021-06-25

Additional information on 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one

Introduction to 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one (CAS No. 1803721-21-2)

1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1803721-21-2, represents a sophisticated molecular scaffold that combines elements of bromine substitution, nitro group functionality, and difluoromethoxy moiety, making it a promising candidate for further investigation in drug discovery and synthetic chemistry.

The molecular structure of 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one consists of a propanone backbone substituted with a bromine atom at the first carbon position and a phenyl ring at the second carbon position. The phenyl ring is further modified with a nitro group at the 2-position and a difluoromethoxy group at the 3-position. This particular arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets.

One of the most compelling aspects of this compound is its potential as a building block in the synthesis of more complex pharmaceutical agents. The presence of both bromine and nitro groups provides versatile handles for further chemical modification, enabling chemists to explore diverse structural modifications through cross-coupling reactions, reduction, or other transformation strategies. Such flexibility is crucial in medicinal chemistry, where optimizing potency, selectivity, and pharmacokinetic properties often requires iterative structural refinement.

In recent years, there has been growing interest in the development of molecules that incorporate fluorine atoms due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group in 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one is an example of such a fluorinated moiety that has been shown to enhance drug-like properties in various contexts. Studies have demonstrated that fluorinated compounds can exhibit improved bioavailability and resistance to enzymatic degradation, making them particularly valuable in the design of next-generation therapeutics.

The nitro group present in the molecule also plays a critical role in its chemical behavior and potential biological activity. Nitro groups are well-known for their ability to serve as pharmacophores in medicinal chemistry, often contributing to receptor binding or modulating metabolic pathways. In some cases, nitro groups can be reduced to amino groups, which can open up further avenues for derivatization and functionalization. This dual functionality makes 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one a particularly intriguing compound for researchers exploring novel therapeutic strategies.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one. Molecular modeling techniques can predict how such compounds might interact with biological targets at the atomic level, providing insights into their potential efficacy and side effects before they are synthesized in the laboratory. These computational approaches are increasingly being used in conjunction with experimental data to accelerate the drug discovery process.

The synthesis of 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one represents a challenge that requires careful consideration of reaction conditions and reagent selection. Given its complex structure, multiple synthetic routes may be explored to achieve optimal yield and purity. Common strategies might include Friedel-Crafts acylation followed by bromination, or nucleophilic aromatic substitution on a pre-formed nitro-substituted phenyl ring. Each approach offers distinct advantages and trade-offs that must be weighed based on the specific goals of the synthetic endeavor.

Once synthesized, 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one can be subjected to various biological assays to evaluate its potential therapeutic applications. These assays might include enzyme inhibition studies, receptor binding assays, or cell-based assays designed to assess cytotoxicity or other relevant biological activities. The results of such studies will provide valuable insights into the compound's mechanism of action and its potential as a lead compound for further development.

The integration of cutting-edge technologies into drug discovery has significantly enhanced our ability to explore molecules like 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one. Techniques such as high-throughput screening (HTS), X-ray crystallography, and mass spectrometry have become indispensable tools for understanding molecular interactions at both the macroscopic and microscopic levels. By leveraging these technologies, researchers can gain deeper insights into how this compound might function within complex biological systems.

In conclusion, 1-Bromo-1-(3-(difluoromethoxy)-2-nitrophenyl)propan-2-one (CAS No. 1803721-21-2) is a structurally complex and multifunctional compound with significant potential in pharmaceutical research. Its unique combination of bromine substitution, difluoromethoxy,and nitro group functionality makes it an attractive candidate for further exploration as a building block or lead compound in drug discovery efforts aimed at developing novel therapeutics.

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